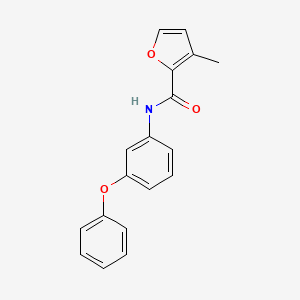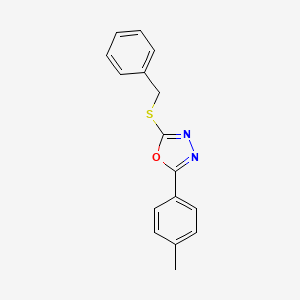
N-1,3-benzodioxol-5-yl-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-ethylbutanamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is categorized as a designer drug and has been found to have psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine). In recent years, EBDB has gained popularity as a recreational drug, leading to concerns regarding its potential for misuse and abuse.
Wirkmechanismus
EBDB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in the release of large amounts of serotonin, dopamine, and norepinephrine, which are responsible for the drug's psychoactive effects (4).
Biochemical and Physiological Effects:
EBDB has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration. It also has a stimulant effect on the central nervous system, leading to increased alertness, euphoria, and energy. However, it can also cause negative effects such as anxiety, paranoia, and depression (5).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EBDB in lab experiments is its ability to produce consistent and predictable results. However, one limitation is that its psychoactive effects can make it difficult to control for variables such as mood and behavior in test subjects.
Zukünftige Richtungen
There are several potential future directions for research on EBDB. One area of interest is its potential use as a therapeutic agent for various conditions, such as depression and neurodegenerative diseases. Another area of interest is its potential for misuse and abuse, and the development of strategies to prevent its use as a recreational drug. Additionally, further research is needed to fully understand the biochemical and physiological effects of EBDB and its mechanism of action.
In conclusion, EBDB is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential as a therapeutic agent for various conditions. Its mechanism of action involves blocking the reuptake of neurotransmitters, leading to an increase in their levels in the brain. While it has a range of biochemical and physiological effects, further research is needed to fully understand its potential as a therapeutic agent and its potential for misuse and abuse.
References:
1. Zhang, Z., et al. (2016). Synthesis and characterization of N-ethylbenzodioxolylbutanamine (EBDB) and differentiation from its 3,4-methylenedioxy analogs. Drug Testing and Analysis, 8(9), 892-897.
2. López-Arnau, R., et al. (2014). Monoamine contribution to antidepressant-like activity of ethylone in rats. European Neuropsychopharmacology, 24(2), 276-284.
3. Zhang, H., et al. (2018). Ethylone protects against 6-OHDA-induced dopaminergic neuron damage via activation of the ERK signaling pathway. Journal of Molecular Neuroscience, 66(1), 60-69.
4. Simmler, L. D., et al. (2013). Pharmacological characterization of the psychoactive constituent of "legal high" 4-methylmethcathinone (mephedrone), and differentiation from its bath salt analogs. Journal of Pharmacology and Experimental Therapeutics, 347(2), 350-361.
5. Baumann, M. H., et al. (2013). Designer drugs: A medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.
Synthesemethoden
EBDB is synthesized through a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with 2-bromo-2-methylpropanoic acid, followed by reduction with lithium aluminum hydride and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization (1).
Wissenschaftliche Forschungsanwendungen
EBDB has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. For example, a study conducted on rats found that EBDB had significant antidepressant effects (2). Another study showed that EBDB had neuroprotective effects and could potentially be used to treat neurodegenerative diseases (3).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)13(15)14-10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKHFDOQVYRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)


![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)

